Passive Permeability Driven by Lipophilicity and Ionization
The para-methoxy substituent confers a balanced lipophilicity profile compared to more polar (4-hydroxy) or less polar (unsubstituted phenyl) analogs. The target compound has a calculated LogP of 0.73 and a LogD at pH 7.4 of -1.23, indicating moderate lipophilicity and reduced ionization at physiological pH [1]. In contrast, the 4-hydroxy analog (2-amino-1-(4-hydroxyphenyl)propan-1-ol) is significantly more polar (LogP ~0.49) [2], while the unsubstituted 2-amino-1-phenylpropan-1-ol (norephedrine) is a strong base with higher water solubility (1.49×10⁵ mg/L estimated) . The methoxy derivative’s intermediate LogD7.4 suggests it may exhibit distinct passive membrane permeability and CNS penetration potential compared to its more hydrophilic or more basic counterparts.
| Evidence Dimension | Lipophilicity (LogP/LogD) |
|---|---|
| Target Compound Data | LogP = 0.73; LogD7.4 = -1.23 |
| Comparator Or Baseline | 4-Hydroxy analog: LogP = 0.49; Phenyl analog: strong base, estimated aqueous solubility 1.49×10⁵ mg/L |
| Quantified Difference | ΔLogP ≈ +0.24 vs. 4-hydroxy analog; LogD7.4 = -1.23 (moderate) |
| Conditions | Calculated/predicted values |
Why This Matters
Lipophilicity directly influences passive diffusion, protein binding, and CNS exposure, making the methoxy analog a distinct candidate for programs requiring specific permeability or distribution profiles.
- [1] Chembase. (n.d.). 2-amino-1-(4-methoxyphenyl)propan-1-ol hydrochloride. View Source
- [2] Chemicalbook. (n.d.). 1420477-60-6. View Source
